The Biological Versatility of the Pyrimidine Scaffold: An In-depth Technical Guide for Drug Discovery Professionals
The Biological Versatility of the Pyrimidine Scaffold: An In-depth Technical Guide for Drug Discovery Professionals
Foreword: The Enduring Legacy of the Pyrimidine Nucleus in Medicinal Chemistry
The pyrimidine ring, a simple six-membered aromatic heterocycle with two nitrogen atoms, is a fundamental building block of life, forming the core structure of the nucleobases uracil, thymine, and cytosine.[1] This inherent biological relevance has made pyrimidine and its derivatives a cornerstone of medicinal chemistry for decades, yielding a remarkable array of therapeutic agents.[2] From anticancer and antiviral therapies to anti-inflammatory and antimicrobial drugs, the versatility of the pyrimidine scaffold is unparalleled.[3][4] This technical guide provides an in-depth exploration of the diverse biological activities of pyrimidine derivatives, offering researchers, scientists, and drug development professionals a comprehensive resource to support the design and discovery of next-generation therapeutics. We will delve into the mechanistic underpinnings of their activity, provide detailed experimental protocols for their evaluation, and present a curated collection of structure-activity relationship data to guide future synthetic efforts.
I. Anticancer Activity: Targeting the Engines of Malignant Proliferation
Pyrimidine derivatives have emerged as a highly successful class of anticancer agents, primarily by targeting the kinases that drive uncontrolled cell growth and survival.[5] Key targets include the Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs), where pyrimidine-based inhibitors act as ATP mimetics, blocking the catalytic activity of these enzymes and disrupting downstream signaling cascades.[6][7]
A. Mechanism of Action: Inhibition of Key Oncogenic Signaling Pathways
1. EGFR Signaling Pathway:
The EGFR signaling cascade is a critical regulator of cell proliferation, differentiation, and survival.[1] Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Pyrimidine derivatives, such as gefitinib and erlotinib, function as potent EGFR tyrosine kinase inhibitors (TKIs).[6] They competitively bind to the ATP-binding pocket of the EGFR kinase domain, preventing autophosphorylation and the subsequent activation of downstream pathways like the RAS-RAF-MAPK and PI3K-AKT cascades, ultimately leading to cell cycle arrest and apoptosis.[3][8]
2. JAK-STAT Signaling Pathway:
The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is another crucial signaling cascade involved in cell growth, differentiation, and immune responses.[9] Dysregulation of this pathway is implicated in various cancers. Pyrimidine derivatives can act as JAK inhibitors, blocking the phosphorylation and activation of STAT proteins, thereby preventing their translocation to the nucleus and the transcription of target genes involved in cell proliferation and survival.[10]
B. Quantitative Data: In Vitro Anticancer Activity
The following tables summarize the half-maximal inhibitory concentrations (IC50) of representative pyrimidine derivatives against various cancer cell lines, demonstrating their potent antiproliferative effects.
Table 1: IC50 Values of Pyrimidine-Based EGFR Inhibitors
| Compound | Target Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Gefitinib | A549 (Lung) | >10 | [11] |
| Erlotinib | A431 (Skin) | 0.1-1 | [11] |
| Indolyl-pyrimidine 4g | MCF-7 (Breast) | 5.1 | [4] |
| Indolyl-pyrimidine 4g | HepG2 (Liver) | 5.02 | [4] |
| Indolyl-pyrimidine 4g | HCT-116 (Colon) | 6.6 | [4] |
| Pyrazolo[3,4-d]pyrimidine 7 | A549 (Lung) | 68.75 | [12] |
| Pyrazolo[3,4-d]pyrimidine 7 | HeLa (Cervical) | 17.50 |[12][13] |
Table 2: IC50 Values of Other Anticancer Pyrimidine Derivatives
| Compound | Target Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Pyrimidine derivative 5d | HepG2 (Liver) | 1.94 | [14] |
| Pyrimidine derivative 5d | MCF-7 (Breast) | 7.1 | [14] |
| Pyrimidine derivative 5d | HeLa (Cervical) | 4.32 | [14] |
| Pyrimidine derivative 5d | PC-3 (Prostate) | 3.87 | [14] |
| Pyrazolo[3,4-d]pyrimidine 5 | HeLa (Cervical) | 74.8 | [13] |
| Pyrido[2,3-d]pyrimidine 2d | A549 (Lung) | 100 (strong cytotoxicity) |[15] |
C. Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[16]
Step-by-Step Methodology:
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 1 x 10^4 to 1 x 10^5 cells/well in 100 µL of culture medium.[17] Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[18]
-
Compound Treatment: Prepare serial dilutions of the pyrimidine derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).[18]
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.[18]
-
MTT Addition: After incubation, add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well.[16][18]
-
Formazan Crystal Formation: Incubate the plate for 2 to 4 hours at 37°C in a humidified 5% CO2 atmosphere, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.[17]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[16][18]
-
Absorbance Measurement: Incubate the plate overnight in a humidified atmosphere to ensure complete solubilization of the formazan crystals. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[16]
II. Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
The pyrimidine scaffold is also a privileged structure in the development of antimicrobial agents.[19] Its structural resemblance to biological molecules allows for interaction with essential microbial pathways, leading to the inhibition of growth and, in some cases, cell death.[20]
A. Mechanism of Action: Disruption of Essential Microbial Processes
1. Dihydrofolate Reductase (DHFR) Inhibition:
A primary mechanism of action for many antimicrobial pyrimidine derivatives is the inhibition of dihydrofolate reductase (DHFR), a key enzyme in the folic acid synthesis pathway. Folic acid is essential for the synthesis of nucleic acids and certain amino acids. By inhibiting DHFR, pyrimidine derivatives like trimethoprim and pyrimethamine block the production of tetrahydrofolate, leading to a depletion of essential building blocks for DNA and RNA synthesis, ultimately halting microbial growth.[19]
2. Other Mechanisms:
Some pyrimidine derivatives exhibit antimicrobial activity through other mechanisms, such as the inhibition of bacterial cell division by targeting the FtsZ protein or by acting as allosteric inhibitors of penicillin-binding proteins, thereby restoring the efficacy of beta-lactam antibiotics against resistant strains like MRSA.[20][21]
B. Quantitative Data: In Vitro Antimicrobial Activity
The following table presents the Minimum Inhibitory Concentration (MIC) values of selected pyrimidine derivatives against various bacterial and fungal strains.
Table 3: MIC Values of Antimicrobial Pyrimidine Derivatives
| Compound | Target Organism | MIC (µg/mL) | Reference |
|---|---|---|---|
| Pyridothienopyrimidine 2a | Staphylococcus aureus | >200 | [22] |
| Pyridothienopyrimidine 8a | Staphylococcus aureus | 62.5 | [22] |
| Pyridothienopyrimidine 2a | Escherichia coli | 125 | [22] |
| Pyridothienopyrimidine 8a | Escherichia coli | 31.25 | [22] |
| Thiophenyl-pyrimidine F20 | Staphylococcus aureus | 24 | [21] |
| Thiophenyl-pyrimidine F20 | MRSA | 24 | [21] |
| Pyrimidine derivative PYB01 | Staphylococcus aureus | 168.4 (µM) | [20] |
| Pyrimidine derivative | Klebsiella pneumoniae | comparable to ceftriaxone |[23] |
C. Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[24]
Step-by-Step Methodology:
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., to a 0.5 McFarland standard) in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Serial Dilution of Compound: Prepare a two-fold serial dilution of the pyrimidine derivative in a 96-well microtiter plate.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
III. Antiviral Activity: Halting Viral Replication
Pyrimidine nucleoside analogs are a critical class of antiviral drugs that interfere with viral DNA or RNA synthesis.[25] These compounds mimic natural nucleosides and are incorporated into the growing nucleic acid chain by viral polymerases, leading to chain termination and the inhibition of viral replication.[25]
A. Mechanism of Action: Chain Termination of Viral Nucleic Acids
Antiviral pyrimidine nucleoside analogs, such as zidovudine (AZT), are prodrugs that must be phosphorylated to their active triphosphate form by host cell kinases.[26] The triphosphate analog then competes with the natural deoxynucleoside triphosphate for incorporation into the viral DNA by reverse transcriptase (in the case of retroviruses like HIV) or viral DNA polymerase (in the case of DNA viruses like herpes simplex virus).[15][26] The absence of a 3'-hydroxyl group on the sugar moiety of the incorporated analog prevents the formation of the next phosphodiester bond, leading to chain termination.[26]
B. Experimental Protocol: Plaque Reduction Assay
The plaque reduction assay is a standard method for determining the antiviral activity of a compound by quantifying the reduction in the number of viral plaques.[27]
Step-by-Step Methodology:
-
Cell Seeding: Plate a confluent monolayer of susceptible host cells in a multi-well plate.[5]
-
Virus and Compound Incubation: Prepare serial dilutions of the pyrimidine derivative and mix with a known concentration of the virus. Incubate this mixture to allow the compound to interact with the virus.
-
Infection: Inoculate the cell monolayers with the virus-compound mixture.[5]
-
Overlay: After an adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict viral spread to adjacent cells.[5]
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).
-
Plaque Visualization and Counting: Stain the cells (e.g., with crystal violet) to visualize and count the plaques. The percent reduction in plaque number in the presence of the compound compared to a virus-only control is used to determine the antiviral activity.[5]
IV. Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Pyrimidine derivatives have also demonstrated significant potential as anti-inflammatory agents by targeting key mediators of the inflammatory response.
A. Mechanism of Action: Inhibition of Pro-inflammatory Pathways
1. Cyclooxygenase (COX) Inhibition:
Many nonsteroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins. Pyrimidine derivatives can act as selective COX-2 inhibitors, reducing the production of pro-inflammatory prostaglandins while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors.
2. NF-κB Signaling Pathway:
The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory genes.[14] Some pyrimidine derivatives can inhibit the activation of NF-κB, thereby downregulating the production of inflammatory cytokines and mediators.
B. Experimental Protocol: COX Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
Step-by-Step Methodology:
-
Enzyme and Compound Preparation: Prepare solutions of purified COX-1 and COX-2 enzymes. Prepare serial dilutions of the pyrimidine derivative.
-
Reaction Initiation: In a suitable buffer, combine the enzyme, a heme cofactor, and the test compound. Pre-incubate to allow for inhibitor binding.
-
Substrate Addition: Initiate the enzymatic reaction by adding arachidonic acid, the substrate for COX enzymes.
-
Detection: Measure the production of prostaglandin E2 (PGE2) or other prostanoids using a suitable detection method, such as an enzyme immunoassay (EIA) or mass spectrometry.
-
Data Analysis: Calculate the percent inhibition of COX activity at each compound concentration to determine the IC50 value.
V. Synthesis of Biologically Active Pyrimidine Derivatives
The synthesis of pyrimidine derivatives often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine-containing molecule.[28] The versatility of this approach allows for the introduction of a wide range of substituents on the pyrimidine ring, enabling the fine-tuning of biological activity.
A. Synthesis of 5-Fluorouracil (Anticancer)
5-Fluorouracil (5-FU) is a widely used chemotherapeutic agent. Its synthesis can be achieved through the direct fluorination of uracil.[29]
Reaction Scheme:
Uracil + F2 → 5-Fluorouracil
B. Synthesis of Pyrimethamine (Antimalarial)
Pyrimethamine is synthesized from p-chlorophenylacetonitrile and ethyl propionate.[27]
Reaction Scheme:
p-chlorophenylacetonitrile + Ethyl propionate → 2-(4-chlorophenyl)-3-oxopentanenitrile 2-(4-chlorophenyl)-3-oxopentanenitrile + Guanidine → Pyrimethamine
C. Synthesis of Zidovudine (AZT) (Antiviral)
Zidovudine (AZT) can be synthesized from thymidine in a multi-step process that involves the introduction of an azido group at the 3' position of the sugar moiety.[11][26]
VI. Conclusion and Future Perspectives
The pyrimidine scaffold continues to be a rich source of inspiration for the development of novel therapeutic agents. Its inherent biological relevance and synthetic tractability make it an attractive starting point for the design of compounds with a wide range of biological activities. Future research in this area will likely focus on the development of more selective and potent pyrimidine derivatives with improved pharmacokinetic properties and reduced off-target effects. The application of computational methods, such as quantitative structure-activity relationship (QSAR) studies and molecular docking, will continue to play a crucial role in guiding the rational design of the next generation of pyrimidine-based drugs.[4][6]
VII. References
-
Ullrich, A., Coussens, L., Hayflick, J. S., Dull, T. J., Gray, A., Tam, A. W., ... & Seeburg, P. H. (1984). Human epidermal growth factor receptor cDNA sequence and aberrant expression of the amplified gene in A431 epidermoid carcinoma cells. Nature, 309(5967), 418-425. [Link]
-
DESIGN AND SYNTHESIS OF PYRIMIDINE BASED ANTI INFLAMMATORY AGENTS. YMER, 22(10). [Link]
-
A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers in Chemistry, 10, 869986. [Link]
-
An outlook of docking analysis and structure-activity relationship of pyrimidine-based analogues as EGFR inhibitors against non-small cell lung cancer (NSCLC). Journal of Biomolecular Structure and Dynamics, 41(16), 8257-8280. [Link]
-
Synthesis of Novel Indolyl-Pyrimidine Antiinflammatory, Antioxidant and Antibacterial Agents. Indian Journal of Pharmaceutical Sciences, 71(5), 573–578. [Link]
-
Recent Advances in Pyrimidine-Based Drugs. Molecules, 25(24), 5793. [Link]
-
Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 24(19), 3533. [Link]
-
Antiviral activities of pyrimidine nucleoside analogues: some structure--activity relationships. Acta virologica, 34(4), 321–329. [Link]
-
QSAR and Molecular Docking Studies of Pyrimidine-Coumarin-Triazole Conjugates as Prospective Anti-Breast Cancer Agents. Pharmaceuticals, 14(11), 1109. [Link]
-
A Review of Pyridine and Pyrimidine Derivatives as Anti-MRSA Agents. Anti-Infective Agents, 21(2), 133-153. [Link]
-
Synthesis and Bioevaluation of 5-Fluorouracil Derivatives. Molecules, 14(7), 2636–2648. [Link]
-
Synergistic effect of new pyrimidine derivative with oxacilin against methicillin-resistant Staphylococcus aureus. Future Medicinal Chemistry, 15(18), 1641-1654. [Link]
-
Modular continuous flow synthesis of zidovudine (AZT): a two-stage integrated process enabling safe azidation and enhanced sustainability in HIV drug manufacturing. Reaction Chemistry & Engineering. [Link]
-
Quantitative Structure Activity Relationshipstudy of pyrimidine derivatives as AXL kinase inhibitors for their anticancer activity. ResearchGate. [Link]
-
Quantitative Structure-Activity Relationship (Qsar) Modeling Studies of 4, 6- Diaryl-2. International Journal of Pharmaceutical and Biological Sciences. [Link]
-
Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. Molecules, 26(21), 6431. [Link]
-
5-(1-Substituted) Alkyl Pyrimidine Nucleosides as Antiviral (herpes) Agents. Mini reviews in medicinal chemistry, 4(8), 837–852. [Link]
-
Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative. RSC Advances, 9(17), 9639–9645. [Link]
-
Pyrancoumarin derivative LP4C targeting of pyrimidine de novo synthesis pathway inhibits MRSA biofilm and virulence. Frontiers in Microbiology, 13, 976008. [Link]
-
Data-Driven Modelling of Substituted Pyrimidine and Uracil-Based Derivatives Validated with Newly Synthesized and Antiproliferative Evaluated Compounds. Pharmaceuticals, 15(9), 1108. [Link]
-
Viral load assays. Johns Hopkins HIV Guide. [Link]
-
Resistance of Herpes Simplex Viruses to Nucleoside Analogues: Mechanisms, Prevalence, and Management. Clinical Microbiology Reviews, 18(1), 1–19. [Link]
-
AZT – mechanism of action and organic synthesis. The Science Snail. [Link]
-
Evaluation of the antimicrobial activity of a pyrimidine compound 2-methyl-3-(2-phenyl-2-oxoethyl) quinazolin-4(3H)-on against Klebsiella pneumoniae under in vivo conditions. Siberian Journal of Clinical and Experimental Medicine, 32(4), 84-88. [Link]
-
Recent Advances in Molecular Mechanisms of Nucleoside Antivirals. International Journal of Molecular Sciences, 21(18), 6649. [Link]
-
Synthesis and antiretroviral evaluation of derivatives of zidovudine. Journal of the Brazilian Chemical Society, 17(8), 1665-1671. [Link]
-
Selected IC 50 values of 3 against different cancer cell lines. ResearchGate. [Link]
-
JAK-STAT signaling pathway. Wikipedia. [Link]
-
Modular continuous flow synthesis of zidovudine (AZT): a two-stage integrated process enabling safe azidation and enhanced sustainability in HIV drug manufacturing. ResearchGate. [Link]
-
The JAK-STAT pathway in cancer. ResearchGate. [Link]
-
EGF/EGFR Signaling Pathway. Creative Diagnostics. [Link]
-
Module 3 – Ensuring Specimen Integrity for Viral Load Testing. ASLM. [Link]
-
Synthesis and Evaluation of Some Uracil Nucleosides as Promising Anti-Herpes Simplex Virus 1 Agents. Molecules, 26(10), 2954. [Link]
-
Development and validation of viral load assays to quantitate SARS-CoV-2. Journal of Clinical Virology, 135, 104737. [Link]
-
HIV-1 Viral Load Assays for Resource-Limited Settings. PLOS Medicine, 3(10), e417. [Link]
-
NF-κB Signaling Pathway Diagram. SciSpace. [Link]
-
Simplified schematic diagram of the EGFR signaling pathway depicting.... ResearchGate. [Link]
-
Schematic Diagram of NF-kB Activation. Activation of NF-kB involves the.... ResearchGate. [Link]
-
FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application. Journal of Medicinal Chemistry, 65(1), 1-4. [Link]
-
How to represent EGFR pathway? Bioinformation. [Link]
-
MTT Assay Protocol for Cell Viability and Proliferation. ResearchTweet. [Link]
-
EGFR Inhibitor Pathway, Pharmacodynamics. ClinPGx. [Link]
-
Synthesis and Antimicrobial Evaluation of New 1,2,4-Triazolo[1,5-a]pyrimidine-Based Derivatives as Dual Inhibitors of Bacterial DNA Gyrase and DHFR. ACS Omega, 7(46), 42084–42101. [Link]
Sources
- 1. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. QSAR and Molecular Docking Studies of Pyrimidine-Coumarin-Triazole Conjugates as Prospective Anti-Breast Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Design and evaluation of pyrimidine derivatives as potent inhibitors of ABCG2, a breast cancer resistance protein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and antiinflammatory activity of novel pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ClinPGx [clinpgx.org]
- 9. hivguidelines.org [hivguidelines.org]
- 10. researchgate.net [researchgate.net]
- 11. scielo.br [scielo.br]
- 12. Frontiers | Pyrancoumarin derivative LP4C targeting of pyrimidine de novo synthesis pathway inhibits MRSA biofilm and virulence [frontiersin.org]
- 13. Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 15. Resistance of Herpes Simplex Viruses to Nucleoside Analogues: Mechanisms, Prevalence, and Management - PMC [pmc.ncbi.nlm.nih.gov]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. ias.ac.in [ias.ac.in]
- 18. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 19. eurekaselect.com [eurekaselect.com]
- 20. Synergistic effect of new pyrimidine derivative with oxacilin against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Evaluation of the antimicrobial activity of a pyrimidine compound 2-methyl-3-(2-phenyl-2-oxoethyl) quinazolin-4(3H)-on against Klebsiella pneumoniae under in vivo conditions | Tsybizova | Siberian Journal of Clinical and Experimental Medicine [sibjcem.ru]
- 24. Estimation of the activity of modified pyrimidine nucleoside derivatives on bacteria cells | Shihad | Proceedings of the National Academy of Sciences of Belarus, Biological Series [vestibio.belnauka.by]
- 25. mdpi.com [mdpi.com]
- 26. AZT – mechanism of action and organic synthesis - The Science Snail [sciencesnail.com]
- 27. Modular continuous flow synthesis of zidovudine (AZT): a two-stage integrated process enabling safe azidation and enhanced sustainability in HIV drug manufacturing - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 28. Synthesis of Novel Indolyl-Pyrimidine Antiinflammatory, Antioxidant and Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 29. A Review of Pyridine and Pyrimidine Derivatives as Anti-MRSA Agen...: Ingenta Connect [ingentaconnect.com]
